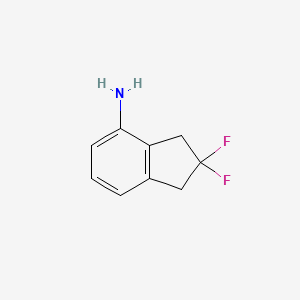

2,2-Difluoro-2,3-dihydro-1H-inden-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

2,2-difluoro-1,3-dihydroinden-4-amine |

InChI |

InChI=1S/C9H9F2N/c10-9(11)4-6-2-1-3-8(12)7(6)5-9/h1-3H,4-5,12H2 |

InChI Key |

QROXJGDFLFEFFX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CC1(F)F)C(=CC=C2)N |

Origin of Product |

United States |

Iii. Mechanistic Investigations of Key Transformations in Difluoroindane Amine Synthesis

Reaction Mechanisms of Selective Fluorination at C2

The introduction of the gem-difluoro group at the C2 position of the indanone skeleton is a pivotal step in the synthesis. This transformation is typically achieved from a 1-indanone (B140024) precursor. The mechanism of this difluorination can proceed through several distinct pathways.

The formation of a carbon-fluorine bond can be accomplished through either nucleophilic or electrophilic fluorination strategies, each with distinct mechanistic features. alfa-chemistry.com

Nucleophilic Fluorination: This pathway involves the direct attack of a nucleophilic fluoride (B91410) source (F⁻) on an electrophilic carbon center. alfa-chemistry.com In the context of synthesizing a 2,2-difluoroindanone from a 1-indanone, this would likely involve a two-step process starting from a 2,2-dihydroxy or 2,2-dihalo-1-indanone intermediate. A more direct, though challenging, approach would be the reaction of a 1-indanone with a deoxofluorinating agent. The high basicity of many fluoride sources can lead to competing elimination reactions. The nucleophilicity of the fluoride ion is highly dependent on the solvent system; in polar aprotic solvents, fluoride is a strong nucleophile, whereas in protic solvents, it is heavily solvated and its nucleophilicity is significantly reduced. libretexts.orglibretexts.orgreddit.com

Electrophilic Fluorination: This is the more common and generally more effective method for this type of transformation. The mechanism begins with the deprotonation of the 1-indanone at the C2 position by a base to form a nucleophilic enolate. This enolate then attacks an electrophilic fluorine source, a reagent in which the fluorine atom is bound to a highly electron-withdrawing group, creating a partial positive charge or "F⁺" character. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly used. mdpi.comresearchgate.net The reaction proceeds through the formation of a 2-fluoro-1-indanone intermediate. A second deprotonation and subsequent electrophilic fluorination step at the same carbon yields the desired 2,2-difluoro-1-indanone. The debate between a direct SN2 attack on the fluorine atom versus a single-electron transfer (SET) mechanism continues, though many reactions are considered to proceed via the SN2 pathway. wikipedia.org

| Feature | Nucleophilic Fluorination | Electrophilic Fluorination |

|---|---|---|

| Key Reagent | Nucleophilic F⁻ source (e.g., KF, CsF, DAST) alfa-chemistry.com | Electrophilic F⁺ source (e.g., NFSI, Selectfluor®) wikipedia.org |

| Substrate Intermediate | Carbonyl or activated derivative | Enolate or enol ether wikipedia.org |

| General Mechanism | SN2 or addition to a carbonyl alfa-chemistry.com | Attack of a carbon nucleophile on an electrophilic fluorine atom alfa-chemistry.com |

| Key Challenge | Basicity of F⁻ can cause side reactions; solvent effects are critical libretexts.orgreddit.com | Requires generation of a nucleophilic carbon center (enolate) |

Transition metal catalysis offers powerful methods for achieving selective fluorination under milder conditions and with higher efficiency. rsc.org Various metals, including palladium, copper, and europium, have been employed to catalyze the α-fluorination of carbonyl compounds. mdpi.comnih.gov

A plausible general mechanism for a palladium-catalyzed fluorination of a 1-indanone involves a Pd(II)/Pd(IV) catalytic cycle. nih.gov

Coordination: A Pd(II) complex coordinates to the enolate of the 1-indanone.

Oxidative Addition: The electrophilic fluorinating agent (e.g., NFSI) undergoes oxidative addition to the palladium center, forming a Pd(IV)-F intermediate.

Reductive Elimination: The C-F bond is formed via reductive elimination from the Pd(IV) center, delivering the fluorine atom to the C2 position of the indanone and regenerating the Pd(II) catalyst.

Studies using chiral ligands, such as BINAP with palladium or Pybox with europium(III), have enabled asymmetric fluorination, suggesting that the metal complex creates a chiral environment that directs the attack of the fluorinating agent to one face of the enolate. mdpi.com For instance, the enantioselectivity in Eu(III)-Pybox catalyzed fluorination is attributed to the effective blocking of one face of the Eu(III) enolate by the C2-symmetric ligand, leading to a stereoselective SN2 reaction. mdpi.com

| Metal Catalyst System | Fluorinating Agent | Proposed Mechanistic Feature | Reference |

|---|---|---|---|

| Europium(III) triflate / Pybox | NFSI | Formation of a chiral Eu(III) enolate; face-selective SN2 attack. | mdpi.com |

| Pd2(dba)3 / Ligand | NFSI | Involves a Pd(II)/Pd(IV) catalytic cycle with C-F reductive elimination. | nih.gov |

| Cu(II) / Bis(oxazoline) (Box) | NFSI | Formation of a chiral Cu(II) enolate complex. | mdpi.com |

Beyond two-electron pathways, radical mechanisms for fluorination have also been proposed. These reactions can be initiated by photoredox catalysis or single-electron transfer (SET) from a sufficiently electron-rich species to the fluorinating agent. nih.gov

In the context of fluorinating a 1-indanone, a proposed SET mechanism would involve:

Electron Transfer: The indanone enolate transfers a single electron to the electrophilic fluorinating agent (e.g., Selectfluor®).

Intermediate Formation: This transfer generates an α-carbonyl radical and a fluorine radical.

Radical Combination: The two radical species combine to form the C-F bond.

While less common for gem-difluorination of simple ketones, radical processes are critical in other types of fluorination reactions. For example, mechanistic studies on the silver(I)-mediated deconstructive fluorination of cyclic amines have shown the importance of radical intermediates and single-electron transfer pathways. nih.gov These studies provide a framework for considering radical pathways, particularly if standard ionic methods prove ineffective.

Mechanistic Elucidation of Indane Ring Cyclization Processes

The formation of the indane ring system is a classic transformation, most frequently accomplished via an intramolecular Friedel-Crafts acylation. organic-chemistry.org The typical precursor is a 3-phenylpropanoyl chloride or a related derivative.

The mechanism proceeds through the following steps:

Acylium Ion Formation: A Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the acyl chloride and abstracts the chloride, generating a highly electrophilic acylium ion.

Electrophilic Aromatic Substitution: The acylium ion is attacked by the electron-rich benzene (B151609) ring in an intramolecular electrophilic aromatic substitution (SEAr) reaction. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Rearomatization: A base (such as the [AlCl₄]⁻ complex) removes the proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the 1-indanone product.

Alternative modern methods, such as Rh(III)-catalyzed reactions of α-carbonyl sulfoxonium ylides with alkenes, provide different mechanistic pathways to substituted indanones via formal [4+1] cycloaddition. organic-chemistry.org

Investigation of Amine Formation Reaction Mechanisms

The final step in the synthesis is the introduction of the amine group at the C4 position. Assuming the precursor is 4-nitro-2,2-difluoro-1-indanone, the most direct method is the reduction of the nitro group. However, if the precursor is the 2,2-difluoro-4-keto-indan, a reductive amination would be employed. A more common route involves the reductive amination of 2,2-difluoro-1-indanone to form an intermediate amine, which is then subjected to further transformations if needed, or starting from a pre-aminated precursor before cyclization.

Focusing on the transformation of a ketone to an amine, the mechanism of reductive amination is well-established. libretexts.orglumenlearning.com

Imine/Enamine Formation: The carbonyl group of the indanone reacts with an amine source, such as ammonia (B1221849) or a primary amine, via nucleophilic addition. This initially forms a tetrahedral carbinolamine intermediate. libretexts.org

Dehydration: The carbinolamine is typically protonated under acidic conditions, turning the hydroxyl group into a good leaving group (water). Elimination of water leads to the formation of a C=N double bond, yielding an iminium ion, which is then deprotonated to form an imine. libretexts.org

Reduction: The imine intermediate is then reduced in situ. A selective reducing agent like sodium cyanoborohydride (NaBH₃CN) is often used because it is mild enough not to reduce the initial ketone but is reactive enough to reduce the protonated imine (iminium ion). youtube.com The reduction occurs via hydride transfer to the electrophilic carbon of the iminium ion, yielding the final amine product. libretexts.org

Iv. Computational and Theoretical Chemistry Studies of 2,2 Difluoro 2,3 Dihydro 1h Inden 4 Amine

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic behavior and reactivity of 2,2-Difluoro-2,3-dihydro-1H-inden-4-amine. These studies often focus on the distribution of electron density and the nature of molecular orbitals, which govern the molecule's chemical properties.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions due to its balance of computational cost and accuracy. mdpi.com For this compound, DFT calculations are employed to map out the potential energy surfaces of its formation or subsequent reactions. These calculations can predict the feasibility of a reaction pathway by determining the energies of reactants, products, transition states, and intermediates. pitt.edu

Commonly used functionals like B3LYP or M06-2X, paired with basis sets such as 6-31+G(d,p) or Def2TZVP, allow for the optimization of molecular geometries and the calculation of thermodynamic properties like enthalpy (ΔH), Gibbs free energy (ΔG), and activation energy (Ea). mdpi.comresearchgate.net For instance, in a hypothetical synthetic route, DFT can be used to compare different pathways, identifying the one with the lowest energy barriers and thus the most likely to occur under experimental conditions. pku.edu.cn The solvent effects are often included using models like the SMD model to better simulate real-world reaction conditions. mdpi.com

Table 1: Hypothetical DFT-Calculated Energetics for a Reaction Step Calculations performed at the M06-2X/Def2TZVP level of theory with a solvent model.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 (TS1) | +21.5 | +22.1 |

| Intermediate | -5.2 | -4.8 |

| Transition State 2 (TS2) | +15.8 | +16.3 |

| Product | -12.7 | -12.0 |

A critical aspect of mechanistic studies is the identification and characterization of transient species like transition states and reaction intermediates. amanote.com Computationally, a transition state is located on the potential energy surface as a first-order saddle point, connecting reactants to products. Its successful identification is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. pitt.edu

Intermediates, on the other hand, are local minima on the reaction pathway. For reactions involving this compound, these could be species like carbocations or other reactive intermediates formed during a synthetic transformation. Analyzing the geometry and electronic structure of these transient species provides deep insight into the step-by-step mechanism of the reaction. pku.edu.cn

Table 2: Hypothetical Vibrational Frequencies for a Calculated Transition State

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| 1 | -350.5i | C-N bond formation |

| 2 | 150.2 | Ring pucker |

| 3 | 1150.8 | C-F stretch |

Molecular Modeling and Conformational Analysis of the Difluoroindane Scaffold

The three-dimensional shape of a molecule is crucial to its function. Molecular modeling techniques are used to perform conformational analysis on the difluoroindane scaffold of this compound. The five-membered cyclopentane (B165970) ring fused to the benzene (B151609) ring is not planar and can adopt several low-energy conformations, often described as "envelope" or "twist" forms.

Table 3: Hypothetical Conformational Analysis of the Dihydroindene Ring

| Conformer | Key Dihedral Angle (C1-C2-C3-C3a) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Envelope (C1-out-of-plane) | 35.2° | 0.00 | 75.3 |

| Envelope (C3-out-of-plane) | -34.8° | 0.85 | 18.1 |

| Twist | 20.5° | 1.50 | 6.6 |

Computational Approaches to Structure-Based Design in Fluorinated Indane Derivatives

Structure-based design is a powerful methodology in drug discovery that utilizes the three-dimensional structure of a biological target to design new therapeutic agents. frontiersin.org The this compound scaffold can serve as a starting point for designing new molecules with specific biological activities. Computational techniques like molecular docking are used to predict how derivatives of this scaffold might bind to the active site of a target protein. nih.govnih.gov

These computational approaches allow researchers to virtually screen libraries of related compounds, prioritizing those with the most promising predicted binding affinities and interaction patterns. frontiersin.org The introduction of fluorine atoms is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. chemistryviews.org Computational models can help rationalize the role of the gem-difluoro group and the amine substituent in binding, guiding the synthesis of new, more potent, and selective derivatives. researchgate.net For example, the fluorine atoms may engage in favorable halogen bonding or other non-covalent interactions with the protein target. nih.gov

Table 4: Hypothetical Docking Results for a Designed Derivative

| Designed Derivative | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| 4-Amino-2,2-difluoro-N-methyl-2,3-dihydro-1H-indene-5-carboxamide | -8.9 | H-bond (Amine with Asp102), H-bond (Amide with Gln56), Halogen bond (Fluorine with Tyr150) |

| N-(2,2-Difluoro-2,3-dihydro-1H-inden-4-yl)acetamide | -7.5 | H-bond (Amide NH with Ser101), Pi-stacking (Indane ring with Phe210) |

V. Advanced Spectroscopic and Analytical Characterization of 2,2 Difluoro 2,3 Dihydro 1h Inden 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments would be essential for the complete assignment of 2,2-Difluoro-2,3-dihydro-1H-inden-4-amine.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would likely display a complex pattern corresponding to the three protons on the benzene (B151609) ring. Their specific shifts and coupling constants would be dictated by their position relative to the electron-donating amine group and the electron-withdrawing difluoro-alkyl portion. The two methylene (B1212753) groups (C1-H₂ and C3-H₂) in the five-membered ring are chemically non-equivalent and would each appear as triplets due to coupling with their respective neighbors. The C3-H₂ protons, being adjacent to the CF₂ group, are expected to show coupling to fluorine. The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which is sensitive to solvent, concentration, and temperature. libretexts.org

Carbon (¹³C) NMR: The ¹³C NMR spectrum would provide information on all nine carbon atoms in the molecule. organicchemistrydata.org Six distinct signals are anticipated for the aromatic carbons, with the carbon attached to the amine group (C4) being shielded and the carbons ortho and para to it showing predictable shifts. The aliphatic carbons (C1 and C3) would resonate in the typical alkane region. The carbon atom bonded to the two fluorine atoms (C2) would be significantly deshielded and appear at a high chemical shift, split into a triplet by the two attached fluorine atoms (¹JCF coupling). researchgate.net

Fluorine (¹⁹F) NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a crucial characterization technique. wikipedia.org It offers high sensitivity and a wide chemical shift range. nih.gov For this compound, a single resonance is expected for the two chemically equivalent fluorine atoms. This signal would be split into a triplet due to coupling with the two adjacent protons on the C3 methylene group (³JHF). The chemical shift would fall into the expected range for a -CF₂- group in an aliphatic environment. wikipedia.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~6.5-7.2 | m | Ar-H |

| ¹H | ~3.5-4.5 (broad) | s | -NH₂ |

| ¹H | ~3.1 (t, ³JHH) | t | C1-H₂ |

| ¹H | ~3.4 (t, ³JHF) | t | C3-H₂ |

| ¹³C | ~115-150 | m | Ar-C |

| ¹³C | ~125 (t, ¹JCF ≈ 240-250 Hz) | t | C2 (CF₂) |

| ¹³C | ~40 (t, ²JCF ≈ 20-30 Hz) | t | C3 |

| ¹³C | ~35 | s | C1 |

| ¹⁹F | ~ -90 to -120 | t | CF₂ |

To unambiguously assign the predicted signals and confirm the molecular connectivity, several two-dimensional (2D) NMR experiments would be employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would show correlations between the C1-H₂ and C3-H₂ protons and their respective aromatic neighbors, confirming the structure of the indane core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). rsc.org It would be used to definitively assign the signals for the C1 and C3 methylene groups and each of the aromatic C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is critical for identifying quaternary carbons and piecing together the molecular skeleton. Expected key correlations would include those from the C1 and C3 protons to the C2 (CF₂) carbon and to the aromatic carbons, confirming the fusion of the rings. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. beilstein-journals.org By providing a mass measurement with very high accuracy (typically to within 5 parts per million), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would be used to verify its molecular formula, C₉H₉F₂N. The predicted monoisotopic mass can be precisely calculated and compared against the experimental value obtained for the protonated molecule ([M+H]⁺).

Table 2: Molecular Formula and Predicted HRMS Data

| Parameter | Value |

| Molecular Formula | C₉H₉F₂N |

| Monoisotopic Mass | 169.0703 g/mol |

| Predicted [M+H]⁺ | 170.0776 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wpmucdn.com The IR spectrum of this compound would be expected to display several characteristic absorption bands. The primary amine group would give rise to two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comspectroscopyonline.com An N-H bending vibration would also be expected around 1600 cm⁻¹. youtube.com Strong absorptions corresponding to the C-F stretching vibrations of the difluoro group would be prominent, typically in the 1100-1300 cm⁻¹ range. Other expected signals include aromatic C=C stretching, aromatic and aliphatic C-H stretching, and C-N stretching. orgchemboulder.com

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | C-F Stretch (strong) | gem-Difluoride |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

Should this compound be synthesized and isolated as a stable, crystalline solid, single-crystal X-ray crystallography would offer the most definitive structural proof. This technique provides a three-dimensional map of electron density in the solid state, allowing for the precise determination of bond lengths, bond angles, and torsional angles. researchgate.net It would unambiguously confirm the connectivity and the substitution pattern on the aromatic ring, leaving no doubt as to the identity of the isomer. Furthermore, it would reveal details about the solid-state packing, including any intermolecular interactions such as hydrogen bonding involving the amine group. As of now, no public crystal structure data is available for this compound.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Advanced chromatographic techniques are indispensable for assessing the purity of the synthesized compound and for separating it from any isomers or impurities. rsc.org High-Performance Liquid Chromatography (HPLC), likely using a reversed-phase column, would be the primary method to determine its purity, which is typically reported as a percentage based on the peak area. Gas Chromatography (GC), coupled with a mass spectrometer (GC-MS), could also be used for purity analysis and to identify volatile impurities. In the event that the synthesis produces a mixture of positional isomers (e.g., the 4-amine, 5-amine, and 6-amine variants), HPLC would be a critical tool for their separation and isolation.

Vi. Research Applications of 2,2 Difluoro 2,3 Dihydro 1h Inden 4 Amine As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Architectures

The dual functionality of 2,2-Difluoro-2,3-dihydro-1H-inden-4-amine, featuring a nucleophilic amino group and a fluorinated aliphatic ring, provides a powerful handle for elaborating molecular complexity. The primary amine can serve as a key reaction site for forming amides, sulfonamides, ureas, and for participating in C-N bond-forming cross-coupling reactions. These transformations are fundamental in drug discovery and development for linking molecular fragments.

The indane core itself, particularly with the gem-difluoro substitution, offers a rigid, three-dimensional scaffold. This is a desirable feature in modern drug design, moving away from flat, two-dimensional structures. The difluoro group can act as a bioisostere for a carbonyl group or other functionalities, potentially improving pharmacokinetic properties. While specific examples utilizing the 4-amino isomer are scarce, the synthesis of related fluorinated compounds highlights the importance of such building blocks. For instance, methods for the direct fluorination of 1,3-dicarbonyl compounds have been developed to create gem-difluoro methylene (B1212753) units, underscoring the chemical interest in these motifs. nih.govchemicalbook.com

Utility as a Versatile Building Block for Scaffold Diversity Generation

In the generation of compound libraries for high-throughput screening, "privileged scaffolds" are often employed. researchgate.net These are molecular frameworks that are able to bind to multiple biological targets. The this compound structure has the potential to serve as such a scaffold. The amino group allows for the attachment of a wide variety of side chains and functional groups through well-established chemical reactions, leading to a diverse library of analogues.

For example, the amine can be readily derivatized to explore the chemical space around a biological target. This approach is central to DNA-Encoded Library (DEL) technology, where bifunctional and trifunctional building blocks are used to rapidly generate vast libraries of compounds. nih.gov The structure of this compound, with its reactive amine and modifiable aromatic ring, fits the profile of a useful building block for such technologies. The isomeric 2,2-difluoro-2,3-dihydro-1H-inden-5-amine is commercially available and listed as a building block, suggesting the synthetic accessibility and utility of this class of compounds. bldpharm.comenaminestore.com

Table 1: Potential Reactions for Scaffold Diversity using this compound

| Reaction Type | Reagent/Catalyst | Resulting Functional Group |

| Acylation | Acid Chloride, Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Buchwald-Hartwig Coupling | Aryl Halide, Palladium Catalyst | Diaryl Amine |

| Urea/Thiourea Formation | Isocyanate/Isothiocyanate | Urea/Thiourea |

This table represents potential, well-established chemical transformations for primary amines to generate molecular diversity.

Development of Novel Fluorinated Polycyclic Systems

The amine functionality on the aromatic ring of this compound can be a key component in the construction of new heterocyclic rings fused to the indane core. This allows for the creation of novel fluorinated polycyclic systems, which are of great interest in medicinal chemistry. For example, the amine can undergo condensation reactions with dicarbonyl compounds or their equivalents to form fused pyrazines, quinoxalines, or other nitrogen-containing heterocycles.

Furthermore, reactions like the Skraup or Doebner-von Miller quinoline (B57606) synthesis could potentially be adapted to build a new six-membered ring, leading to complex polycyclic structures. The synthesis of polycyclic pyrazoles from fluorinated nitrile imines and quinones demonstrates the utility of fluorinated building blocks in constructing complex heterocyclic systems through cycloaddition reactions. nih.gov The presence of the gem-difluoro group in the final polycyclic molecule would be expected to influence its biological activity and physical properties.

Applications as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

While this compound itself is achiral, it can be a precursor to chiral molecules. For instance, if the amine were used to direct a metal-catalyzed C-H activation on the adjacent aliphatic ring, subsequent functionalization could introduce a stereocenter. More directly, related chiral building blocks, such as (S)-1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine, are available and highlight the potential for this scaffold in asymmetric synthesis. bldpharm.com

In principle, if this compound were resolved into enantiomers (for example, through derivatization with a chiral acid followed by separation), the resulting chiral amine could serve as a valuable building block for the synthesis of enantiomerically pure compounds. nih.gov Chiral amines are crucial in asymmetric synthesis, acting as resolving agents, chiral catalysts, or key structural components of the final target molecule. nih.gov

Exploration in Materials Science for Advanced Chemical Synthesis

Beyond pharmaceutical applications, fluorinated organic molecules are finding increasing use in materials science. The unique electronic properties, thermal stability, and hydrophobicity imparted by fluorine can be advantageous in the design of organic light-emitting diodes (OLEDs), liquid crystals, and advanced polymers.

The this compound molecule could be explored as a monomer for the synthesis of novel fluorinated polyimides or other high-performance polymers. The rigid indane unit could contribute to a high glass transition temperature, while the fluorine atoms could enhance thermal stability and chemical resistance. The amino group provides a reactive handle for polymerization reactions, such as condensation with dianhydrides or diacyl chlorides. While specific research in this area for this particular compound is not documented, the general principles of polymer chemistry suggest its potential utility.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,2-Difluoro-2,3-dihydro-1H-inden-4-amine?

The synthesis typically involves fluorination strategies applied to indene precursors. For example, fluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can introduce fluorine atoms into the indene backbone. A related approach uses difluorocarbene intermediates to construct difluorinated rings, as demonstrated in the synthesis of 2,2-difluoro-2,3-dihydrofurans (modified for indene systems) . Additionally, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids or iodinated intermediates, as seen in the synthesis of chloro-cyclopropyl dihydroinden-4-amine derivatives, could be adapted by substituting fluorine-containing reagents .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on:

- NMR spectroscopy : and NMR identify fluorine environments and proton coupling patterns.

- X-ray crystallography : Programs like SHELX and ORTEP-3 are used for single-crystal analysis to resolve bond lengths, angles, and stereochemistry.

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. What are the primary physicochemical properties of this compound relevant to reaction design?

Key properties include:

- Electron-withdrawing effects : The difluoro group reduces electron density on the indene ring, influencing nucleophilicity and directing electrophilic substitutions.

- Solubility : Polar aprotic solvents (e.g., DMF, acetonitrile) are often required due to moderate solubility in nonpolar solvents.

- Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can assess decomposition temperatures for reaction optimization.

Advanced Research Questions

Q. How does the difluoro substitution impact nucleophilic reactivity in aza-Michael additions or intramolecular cyclizations?

The electron-withdrawing fluorine atoms decrease the nucleophilicity of the amine group, as observed in similar dihydroinden-4-amine derivatives, which failed to undergo aza-Michael additions under standard conditions . Mitigation strategies include:

- Activating the amine via protonation or using Lewis acids (e.g., BF₃·OEt₂).

- Employing stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures.

Q. What computational methods are suitable for modeling the electronic effects of difluoro substitution on biological activity?

Density functional theory (DFT) calculations can predict:

- Electrostatic potential maps : Highlighting electron-deficient regions for receptor binding.

- Conformational analysis : Assessing rigidity imparted by the difluoro group, as seen in TRPV1 antagonists like ABT-102 .

- Docking studies : Simulating interactions with target proteins (e.g., enzymes or ion channels).

Q. How can regioselective fluorination be achieved during synthesis to avoid byproducts?

Strategies include:

- Directing groups : Temporarily introducing substituents (e.g., boronate esters) to guide fluorine placement.

- Radical fluorination : Using photoredox catalysis or iron-mediated pathways (as in olefin-to-radical conversions) .

- Late-stage fluorination : Applying reagents like Selectfluor® to pre-functionalized intermediates.

Q. What analytical techniques resolve contradictions in reaction yields or stereochemical outcomes?

- HPLC-MS : Monitors reaction progress and identifies side products.

- Kinetic studies : Variable-temperature NMR or stopped-flow spectroscopy to probe reaction mechanisms.

- Crystallographic twinning analysis : SHELXL refines high-resolution or twinned data to resolve stereochemical ambiguities.

Methodological Challenges and Solutions

Q. How are competing side reactions (e.g., over-fluorination or ring-opening) minimized during synthesis?

- Stepwise protection : Using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield reactive sites.

- Low-temperature conditions : Slow addition of fluorinating agents to control exothermic reactions.

- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Catacxium-A enhance selectivity in cross-couplings .

Q. What strategies improve crystallinity for X-ray analysis of this compound?

- Co-crystallization : Adding co-formers (e.g., carboxylic acids) to enhance lattice stability.

- Solvent screening : Testing polar/nonpolar solvent mixtures for slow evaporation.

- Cryocrystallography : Collecting data at low temperatures (100 K) to reduce thermal motion artifacts .

Biological and Pharmacological Applications

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.